3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound with a complex molecular structure It contains a benzamide core substituted with difluoro groups at the 3 and 4 positions, and a piperidine ring attached to a tetrahydrofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps One common approach starts with the preparation of the piperidine intermediate, which is then coupled with a benzamide derivative The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening and process optimization techniques helps in scaling up the production while maintaining the desired chemical properties.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the difluoro positions, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The difluoro groups and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3,4-difluoro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
- 3,4-dichloro-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
- 3,4-dimethoxy-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzamide
Uniqueness
This compound is unique due to the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution can enhance the compound’s stability and binding affinity compared to its chloro or methoxy analogs.
Properties
IUPAC Name |
3,4-difluoro-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F2N2O2/c18-15-2-1-13(9-16(15)19)17(22)20-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRANQCSNUEIMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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